Efficient One-Pot Iodination Protocol
4-Hydroxy-3-iodopyridin-2(1H)-one can be synthesized via a one-pot iodination method that proceeds under mild conditions without chromatographic purification, offering a significant practical advantage over traditional lithiation-based protocols for iodopyridine synthesis. The one-pot method reported by Maloney et al. is applicable to both 2- and 4-hydroxypyridines and provides a streamlined route to this specific iodinated building block [1]. While exact isolated yields for this specific compound are not detailed, the general method is described as 'high-yielding' and avoids the functional group intolerance and decomposition issues associated with lithiation-quench protocols, which often require cryogenic conditions and can lead to competing side reactions or decomposition of sensitive functional groups [1].
| Evidence Dimension | Synthetic efficiency and protocol robustness |
|---|---|
| Target Compound Data | One-pot iodination, mild conditions, no chromatography required |
| Comparator Or Baseline | Traditional lithiation-quench protocol for iodopyridines |
| Quantified Difference | Qualitative advantage: broader functional group tolerance, milder conditions, streamlined purification |
| Conditions | One-pot iodination of hydroxypyridines under mild conditions as described by Maloney et al. (2009) [1] |
Why This Matters
This method ensures reliable access to the compound at scale, reducing synthetic burden and cost for procurement and research use.
- [1] Maloney, K. M., Nwakpuda, E., Kuethe, J. T., & Yin, J. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 74(15), 5111-5114. View Source
